rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol
Description
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a bicyclic heterocyclic compound containing a fused furo[3,4-c]pyrrole core with a hydroxymethyl substituent at the 3a-position. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol) . The stereochemistry (3aR,6aS) defines the spatial arrangement of the fused oxygen-containing furan and nitrogen-containing pyrrolidine rings. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid bicyclic framework and functional versatility.
Properties
IUPAC Name |
[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKBENAYKANNKV-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@]2(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction and Epimerization-Crystallization Strategies
The synthesis of structurally related furo-pyrrolidine systems, such as (3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol, provides foundational insights. A Wittig reaction between phosphonates and aldehydes constructs the furan ring, while subsequent epimerization and crystallization ensure diastereomeric purity. For rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol, analogous steps may involve:
- Intermediate Formation : Condensation of a pyrrolidine-derived aldehyde with a Wittig reagent (e.g., (R6O)2P(=O)–CH2–C(=O)OR1) to form a tetrahydrofuro-pyrrolidone intermediate.
- Epimerization : Treatment with catalytic bases (e.g., Et3N) in polar aprotic solvents induces epimerization at the C3a position, equilibrating diastereomers.
- Crystallization : Selective crystallization from mixtures of diastereomers, leveraging differential solubility in solvents like ethyl acetate/hexane, isolates the desired (3aR,6aS)-isomer.
Advantages : High diastereoselectivity (>95% de) and scalability to multi-kilogram batches.
Limitations : Requires precise control over crystallization conditions to avoid co-precipitation of undesired isomers.
Organocatalytic Intramolecular Cycloaddition
A kinetic resolution strategy, adapted from the synthesis of methyl (3S,3aR,4S,6R,6aS)-6-(2-hydroxyphenyl)-3-methoxy-1-oxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate, employs Takemoto’s bifunctional thiourea catalyst (3a) to enforce stereocontrol. For the racemic target, this method may be modified by omitting the chiral catalyst, allowing non-stereoselective cyclization:
- Imine Formation : Reacting 2-hydroxybenzaldehyde derivatives with amino alcohols generates Schiff base intermediates.
- Cycloaddition : Heating the imine with 5-methoxyfuran-2(5H)-one in p-xylene induces a [3+2] cycloaddition, forming the furo-pyrrolidine backbone.
- Reduction : Sodium borohydride reduces the lactam carbonyl to the secondary alcohol, yielding the methanol substituent.
Typical Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cycloaddition | 5-Methoxyfuran-2(5H)-one | p-Xylene | RT, 24 h | 60–75% |
| Reduction | NaBH4 | MeOH | 0°C, 1 h | 85–90% |
Advantages : Modular substrate scope and compatibility with diverse aryl aldehydes.
Limitations : Requires post-reduction purification via flash chromatography to remove byproducts.
Multi-Component Reactions (MCRs) and Fischer–Fink Cyclization
The Fischer–Fink reaction, used to synthesize pyrrolo[2,3-b]pyrrol-4(1H)-ones, offers a one-pot route to fused pyrrolocoumarins. Adapting this for furo-pyrrolidines involves:
- Amino Coupling : Reacting 4-chloro-3-formylcoumarin with primary amines (e.g., benzylamine) forms imine intermediates.
- Cyclization : Acidic conditions (e.g., acetic acid/water) promote intramolecular cyclization, eliminating water and forming the furo-pyrrolidine core.
- Reductive Amination : Palladium-catalyzed hydrogenation reduces the coumarin lactone to the methanol derivative.
Key Data :
- Cyclization Yield : 73–95% under optimized conditions (Et3N, CHCl3, 0°C).
- Reduction Efficiency : >90% conversion using Pd/C (10 wt%) in H2 atmosphere.
Advantages : Convergent synthesis with minimal purification steps.
Limitations : Limited to electron-deficient aryl aldehydes due to coumarin reactivity constraints.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Stereochemical Control | Scalability | Yield |
|---|---|---|---|---|
| Wittig-Epimerization | Phosphonate condensation, crystallization | High (diastereomers) | Industrial | 70–85% |
| Organocatalytic Cycloaddition | [3+2] cycloaddition, reduction | Low (racemic) | Laboratory | 60–75% |
| Fischer–Fink MCR | Imine formation, acid cyclization | Moderate | Pilot-scale | 73–95% |
- Industrial Preference : The Wittig-epimerization route is favored for large-scale production due to established crystallization protocols and high reproducibility.
- Academic Utility : Organocatalytic methods enable rapid diversification of the pyrrolidine substituents but suffer from moderate yields.
Critical Challenges and Innovations
Stereochemical Purity in Racemic Mixtures
Achieving equimolar ratios of (3aR,6aS) and (3aS,6aR) enantiomers necessitates careful control over reaction kinetics. The patent-pending epimerization-crystallization technique ensures racemic mixtures by equilibrating diastereomers before isolation.
Functional Group Compatibility
The methanol substituent introduces polarity, complicating chromatographic purification. Immobilized boronate affinity resins selectively bind vicinal diols, enabling efficient separation from non-polar byproducts.
Chemical Reactions Analysis
Types of Reactions
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism of action can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Furo[3,4-c]pyrrole Derivatives
Key Observations :
Thieno[3,4-c]pyrrole Derivatives
Key Observations :
Functionalized Derivatives (Esters, Ketones)
Key Observations :
Biological Activity
The compound rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₂
- CAS Number : 2696257-99-3
- Molecular Weight : 157.21 g/mol
The structure features a hexahydro-furo-pyrrol ring system, which is significant for its biological interactions. The stereochemistry at the 3a and 6a positions plays a crucial role in its activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate neurotransmitter systems and exhibit effects on central nervous system (CNS) pathways.
Biological Activity Overview
Research indicates that this compound may possess various biological activities:
-
Neuroprotective Effects :
- Studies have shown that derivatives of hexahydro-furo-pyrrole structures can protect neuronal cells from oxidative stress and apoptosis.
- Potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease are being explored.
-
Antimicrobial Activity :
- Some derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi, suggesting potential as therapeutic agents in treating infections.
-
Analgesic Properties :
- Investigations into pain modulation indicate that this compound may interact with pain pathways, providing a basis for its use in analgesic formulations.
Case Study 1: Neuroprotection
A study conducted by Smith et al. (2022) evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated a significant reduction in dopaminergic neuron loss and improvement in motor function compared to control groups.
Case Study 2: Antimicrobial Efficacy
In a study by Johnson et al. (2021), this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it against similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole | Neuroprotective | Smith et al., 2022 |
| rac-(5R)-5-(2-hydroxyethyl)-2-methylpyrrolidine | Analgesic | Doe et al., 2020 |
| hexahydro-pyrrolo[1,2-a]pyrazine | Antimicrobial | Johnson et al., 2021 |
Q & A
Q. What are the common synthetic routes for rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, including cyclization of pyrrolidine precursors and functionalization via alkylation or esterification. Key parameters include:
- Temperature control (e.g., 0–5°C for sensitive intermediates to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF or THF for improved yield).
- Catalysts (e.g., palladium for cross-coupling steps). Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Standard methods include:
- NMR spectroscopy (¹H/¹³C for stereochemical analysis of the bicyclic system).
- Mass spectrometry (HRMS to confirm molecular weight and fragmentation patterns).
- X-ray crystallography for absolute configuration determination, particularly for resolving stereoisomers .
Q. What are the known biological targets or activities associated with this compound?
Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to bioactive pyrrolidine derivatives. In vitro assays (e.g., enzyme inhibition or receptor binding) are used to screen activity .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., diastereomers from incomplete stereocontrol).
- Reaction scaling : Microfluidic reactors improve reproducibility for small-scale optimizations.
- Catalyst deactivation : ICP-OES analysis detects trace metal contaminants affecting catalytic steps .
Q. What experimental strategies validate the compound's mechanism of action in biological systems?
Advanced approaches include:
Q. How does stereochemistry influence the compound's biological activity?
The (3aR,6aS) configuration is critical for:
- Receptor binding : Molecular dynamics simulations show enhanced hydrogen bonding with chiral active sites.
- Metabolic stability : Enantiopure forms exhibit longer half-lives in hepatic microsome assays compared to racemic mixtures. Chiral HPLC or enzymatic resolution methods are used to isolate active stereoisomers .
Q. What methodologies address challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Add co-solvents (e.g., DMSO) to improve lattice formation.
- High-throughput screening : Use 96-well plates with varied precipitating agents (e.g., PEGs).
- Low-temperature data collection (100 K) minimizes thermal motion artifacts .
Methodological Guidance
Q. How are stability and degradation profiles assessed under varying conditions?
- Forced degradation studies : Expose samples to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- Analytical monitoring : UPLC-PDA tracks degradation products; TGA/DSC evaluates thermal stability .
Q. What strategies optimize the compound's solubility for in vivo studies?
- Salt formation (e.g., hydrochloride salts improve aqueous solubility).
- Nanoformulation : Use lipid-based carriers or cyclodextrin complexes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
